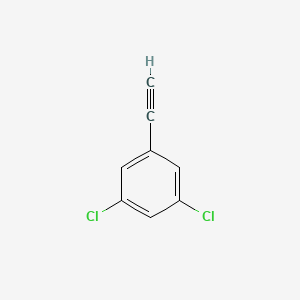

1,3-Dichloro-5-ethynylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJKOUQZOSCKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550521 | |

| Record name | 1,3-Dichloro-5-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99254-90-7 | |

| Record name | 1,3-Dichloro-5-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Dichloro-5-ethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 1,3-dichloro-5-ethynylbenzene, a valuable building block in medicinal chemistry and materials science. The document outlines established methodologies, providing comprehensive experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its rigid, linear geometry and reactive ethynyl group make it an ideal component for constructing novel pharmaceutical agents and functional materials. The primary synthetic strategies for this compound involve either the introduction of the ethynyl group onto a pre-existing 1,3-dichlorobenzene scaffold via a cross-coupling reaction or the formation of the alkyne through an elimination reaction. This guide will focus on two principal and effective methods: the Sonogashira coupling and an elimination pathway from a propargyl alcohol precursor.

Synthetic Pathways

Two primary and well-documented routes for the synthesis of this compound are presented below.

Pathway 1: Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] For the synthesis of this compound, this involves the coupling of a 1,3-dichloro-5-halobenzene (typically bromo or iodo) with a protected or gaseous alkyne source.

A common precursor for this reaction is 1-bromo-3,5-dichlorobenzene, which can be synthesized from commercially available starting materials such as 2,4-dichloroaniline or acetanilide.[3][4] The subsequent coupling with an acetylene equivalent, such as trimethylsilylacetylene followed by deprotection, or directly with ethynylmagnesium halide, yields the desired product.

Pathway 2: Elimination Reaction

An alternative approach involves an elimination reaction from a suitable precursor. One documented method starts with the synthesis of 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol, which is then subjected to a base-mediated elimination to yield this compound.[5] This pathway offers a direct route to the final product from a readily accessible propargyl alcohol.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Synthesis of 1-Bromo-3,5-dichlorobenzene (Precursor for Pathway 1)

From 2,4-dichloroaniline:

This procedure involves a diazotization reaction followed by a Sandmeyer-type bromination.

-

Prepare an amine salt by adding 900 g (5 mol) of 2,4-dichloroaniline to 1350 ml of 98% concentrated sulfuric acid.

-

In a separate tubular diazotization reactor (10 m length, 7 mm inner diameter) with a cooling jacket, separately introduce the amine salt solution and a solution of 1400 g of 30% sodium nitrite.

-

Maintain the reaction temperature between 15-20°C by circulating tap water through the jacket, with a residence time of approximately 30 seconds.

-

The resulting diazonium salt solution is then added directly to a stirred three-necked flask containing 715 g (6 mol) of cuprous bromide and 1000 ml of 48% hydrobromic acid.

-

Control the reaction temperature between 100-130°C.

-

After the reaction is complete, cool the mixture and extract twice with dichloromethane.

-

Wash the combined organic layers with an alkaline solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude 1-bromo-3,5-dichlorobenzene by vacuum distillation to yield the final product.[4]

Synthesis of this compound via Elimination (Pathway 2)

This protocol describes the synthesis from 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol.

-

In a round-bottom flask, prepare a mixture of 7.95 g (0.0655 mol) of 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol and 30 g of sodium hydroxide in 150 ml of dry toluene.

-

Heat the mixture to reflux with stirring for 3.5 hours.

-

After the reaction is complete, remove the toluene in vacuo to yield a brown solid residue.

-

Triturate the residue with hexane.

-

Wash the resulting hexane solution with an aqueous sodium thiosulfate solution.

-

Separate the hexane layer and evaporate the solvent in vacuo to yield the crude product.

-

Recrystallize the crude product from hexane to yield pure this compound.[5]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthetic protocols.

| Reaction Step | Starting Material | Reagents | Solvent | Yield | Purity | Melting Point (°C) | Reference |

| Synthesis of 1-Bromo-3,5-dichlorobenzene | 2,4-dichloroaniline | H₂SO₄, NaNO₂, CuBr, HBr | Water, CH₂Cl₂ | 71% | N/A | 75-77 | [4] |

| Synthesis of this compound (Elimination) | 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol | NaOH | Toluene, Hexane | N/A | N/A | 80-81.5 | [5] |

N/A: Not available in the cited literature.

Visualized Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.

Caption: Synthetic route to this compound via Sonogashira coupling.

References

Technical Guide: 1,3-Dichloro-5-ethynylbenzene (CAS No. 99254-90-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-5-ethynylbenzene is a halogenated aromatic alkyne with the chemical formula C₈H₄Cl₂.[1] Its structure, featuring a benzene ring substituted with two chlorine atoms and an ethynyl group, makes it a potentially valuable intermediate in organic synthesis. The presence of multiple reactive sites—the terminal alkyne and the chlorinated aromatic ring—allows for a variety of chemical transformations, offering pathways to more complex molecular architectures. This document provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, a known synthesis protocol, and its safety information. While specific applications in drug discovery are not extensively documented in publicly available literature, this guide will also discuss its potential utility based on the reactivity of its functional groups.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that while some data, such as melting point, are experimentally determined, other values like the boiling point are predicted.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 99254-90-7 | [1] |

| Molecular Formula | C₈H₄Cl₂ | [1] |

| Molecular Weight | 171.03 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Melting Point | 80-81.5 °C | [2] |

| Boiling Point (Predicted) | 235.3 ± 30.0 °C | |

| InChI Key | QVJKOUQZOSCKNE-UHFFFAOYSA-N | |

| Storage Temperature | 4°C, stored under nitrogen | |

| Purity (Typical) | 96% |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.

Experimental Protocol: Synthesis from 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol

This synthesis involves the base-mediated cleavage of a propargylic alcohol.

Reactants:

-

1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol (7.95 g, 0.0655 mol)

-

Sodium hydroxide (30 g)

-

Dry toluene (150 ml)

-

Hexane

-

Aqueous sodium thiosulfate solution

Procedure:

-

A mixture of 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol and sodium hydroxide in dry toluene is heated to reflux with stirring for 3.5 hours.[2]

-

The toluene is removed under reduced pressure (in vacuo) to yield a brown solid residue.[2]

-

The residue is triturated with hexane.[2]

-

The resulting hexane solution is washed with an aqueous sodium thiosulfate solution.[2]

-

The hexane layer is separated and the solvent is evaporated in vacuo to yield the crude product.[2]

-

The crude product is recrystallized from hexane to yield the pure this compound (4.15 g).[2]

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications

While specific, documented applications of this compound in drug discovery are scarce in the literature, its chemical structure suggests significant potential as a versatile building block in organic synthesis. Its reactivity is primarily centered around the terminal alkyne and the dichlorinated benzene ring.

Reactions of the Ethynyl Group

The terminal alkyne is a highly versatile functional group that can participate in a wide range of reactions, including:

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the formation of carbon-carbon bonds. This compound could serve as the alkyne component, allowing for the introduction of various substituents at the terminus of the ethynyl group.

-

Click Chemistry (Azide-Alkyne Cycloaddition): The ethynyl group can readily undergo copper-catalyzed or strain-promoted cycloaddition reactions with azides to form stable triazole rings. This is a widely used ligation strategy in medicinal chemistry for linking molecular fragments.

-

Hydration and other additions: The triple bond can undergo hydration to form a ketone, or be subjected to various other addition reactions to introduce further functionality.

Reactions of the Dichlorobenzene Ring

The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. More commonly, they can serve as handles for transition metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: This reaction would allow for the formation of a new carbon-carbon bond at the position of one or both of the chlorine atoms by coupling with a boronic acid or ester.

-

Buchwald-Hartwig Amination: This would enable the introduction of nitrogen-based functional groups by coupling with amines.

-

Other Cross-Coupling Reactions: Other cross-coupling methodologies, such as Stille or Negishi couplings, could also be employed to further functionalize the aromatic core.

The combination of these reactive sites makes this compound a promising scaffold for the synthesis of complex molecules, including potential pharmaceutical intermediates. The sequential and selective reaction at the ethynyl group and the chloro-substituted positions could allow for the construction of diverse molecular libraries for screening in drug discovery programs.

Biological Activity

There is currently no publicly available data on the biological activity of this compound or its involvement in any specific signaling pathways. Its toxicological properties have not been fully investigated. As with any chemical, it should be handled with appropriate care, following the safety guidelines outlined below.

Safety Information

This compound is classified as a hazardous substance. The following table summarizes the available safety information.

Table 2: Hazard and Precautionary Statements

| Category | Statement | Code |

| Hazard Statements | Causes skin irritation. | H315 |

| Causes serious eye irritation. | H319 | |

| May cause respiratory irritation. | H335 | |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |

| Wash skin thoroughly after handling. | P264 | |

| Use only outdoors or in a well-ventilated area. | P271 | |

| Wear protective gloves/ eye protection/ face protection. | P280 | |

| IF ON SKIN: Wash with plenty of soap and water. | P302+P352 | |

| IF INHALED: Remove person to fresh air and keep comfortable for breathing. | P304+P340 | |

| Take off contaminated clothing and wash it before reuse. | P362+P364 | |

| Store locked up. | P405 | |

| Dispose of contents/container to an approved waste disposal plant. | P501 |

Source: Sigma-Aldrich, CymitQuimica[3]

It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex organic molecules. This guide has summarized the available data on its properties, synthesis, and safety. While its direct application in drug development is not yet established, its versatile functional groups suggest it could be a valuable building block for the creation of novel compounds for biological screening. Further research is needed to fully characterize this compound and explore its synthetic utility and potential biological activities.

References

physical and chemical properties of 1,3-dichloro-5-ethynylbenzene

An In-depth Technical Guide to 1,3-Dichloro-5-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a solid organic compound with the chemical formula C₈H₄Cl₂.[1] Its structure features a benzene ring substituted with two chlorine atoms at the 1 and 3 positions and an ethynyl group at the 5 position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 99254-90-7 | [1] |

| Molecular Formula | C₈H₄Cl₂ | [1] |

| Molecular Weight | 171.03 g/mol | |

| Physical Form | Solid | |

| Melting Point | 80-81.5 °C | [2] |

| Purity | 96% | |

| Storage Temperature | 4°C, under nitrogen |

Synthesis Protocol

A common method for the synthesis of this compound involves the cleavage of a protecting group from a precursor molecule.[2]

Experimental Protocol:

A mixture of 7.95 g (0.0655 mole) of 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol and 30 g of sodium hydroxide in 150 ml of dry toluene is heated to reflux with stirring for 3.5 hours.[2] The toluene is then removed in vacuo, yielding a brown solid residue. This residue is triturated with hexane, and the resulting hexane solution is washed with an aqueous sodium thiosulfate solution.[2] The hexane layer is separated and evaporated in vacuo to yield the crude product. Recrystallization from hexane affords 4.15 g of pure this compound.[2]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional components: the aromatic ring, the chloro substituents, and the ethynyl group.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The two chlorine atoms are deactivating, meta-directing groups, while the ethynyl group is also deactivating and meta-directing.

-

Chloro Substituents: The chlorine atoms are generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions or through metal-catalyzed cross-coupling reactions.

-

Ethynyl Group: The terminal alkyne is a versatile functional group. The acidic proton can be removed by a strong base to form an acetylide, which is a potent nucleophile. The carbon-carbon triple bond can participate in various reactions, including:

-

Click Chemistry: The ethynyl group can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of click chemistry for bioconjugation and drug discovery.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for forming carbon-carbon bonds.

-

Addition Reactions: The triple bond can undergo hydrogenation to form the corresponding alkene or alkane, as well as hydration and hydrohalogenation reactions.

-

Given its synthetic versatility, this compound is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties. The presence of chlorine atoms can influence the pharmacokinetic properties of a drug molecule, potentially enhancing its metabolic stability and membrane permeability.[3]

Spectral Data

While specific spectral data for this compound were not found in the initial search, the expected characteristics can be predicted based on its structure:

-

¹H NMR: The spectrum would show signals in the aromatic region for the three non-equivalent protons on the benzene ring and a signal for the acetylenic proton. The coupling patterns would be complex due to meta-coupling.

-

¹³C NMR: The spectrum would exhibit eight distinct signals: six for the aromatic carbons (two of which are attached to chlorine, and one to the ethynyl group) and two for the acetylenic carbons.

-

IR Spectroscopy: The spectrum would show characteristic peaks for the C-H stretch of the alkyne (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100 cm⁻¹), C-H stretches of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretches of the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl stretches (in the fingerprint region).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

Safety and Handling

This compound is classified as a hazardous substance.

Table 2: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Statements:

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] Avoid breathing dust and contact with skin and eyes.[4] In case of a spill, it should be cleaned up using dry procedures to avoid generating dust.[4]

Caption: Recommended safety precautions for handling this compound.

References

A Technical Guide to 1,3-Dichloro-5-ethynylbenzene (C₈H₄Cl₂): Synthesis, Reactivity, and Applications in Research and Development

Executive Summary: This document provides a comprehensive technical overview of 1,3-dichloro-5-ethynylbenzene, a halogenated aromatic alkyne with significant potential as a versatile building block in chemical synthesis. Its bifunctional nature, featuring a stable dichlorinated phenyl ring and a reactive terminal alkyne, makes it a valuable intermediate for researchers in materials science and particularly for professionals in drug discovery and development. This guide details the molecule's structure, physicochemical properties, and spectroscopic characteristics. It provides a detailed experimental protocol for its synthesis and outlines its application in cornerstone reactions such as the Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), complete with generalized methodologies.

Molecular Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with two chlorine atoms at the meta positions and a terminal ethynyl group. The chemical formula is C₈H₄Cl₂. The presence of both the chloro and ethynyl functional groups on the aromatic scaffold allows for orthogonal chemical modifications, making it a highly adaptable precursor for more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Chemical Formula | C₈H₄Cl₂ | |

| CAS Number | 99254-90-7 | |

| Molecular Weight | 171.03 g/mol | |

| Appearance | Solid | |

| Melting Point | 80 - 81.5 °C | [1] |

| InChI Key | QVJKOUQZOSCKNE-UHFFFAOYSA-N | |

| Storage | 4°C, stored under nitrogen |

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted/Characteristic Value & Rationale |

| ¹H NMR | Aromatic Protons (H-2, H-4, H-6) | ~7.2-7.5 ppm. The protons at C4/C6 would appear as a doublet or multiplet, and the proton at C2 as a triplet or multiplet, consistent with the patterns seen in 1,3-dichlorobenzene.[2] |

| Acetylenic Proton (-C≡C-H ) | ~3.1-3.3 ppm. A sharp singlet, characteristic of a terminal alkyne proton. | |

| ¹³C NMR | Aromatic C-Cl (C-1, C-3) | ~135 ppm. Carbons directly attached to chlorine are deshielded and show a characteristic shift.[3] |

| Aromatic C-C≡ (C-5) | ~124 ppm. The carbon attached to the alkyne group. | |

| Aromatic C-H (C-2, C-4, C-6) | ~128-132 ppm. Typical range for aromatic C-H carbons in a substituted benzene ring.[3] | |

| Acetylenic Carbons (-C ≡C -H) | Cα (~82 ppm), Cβ (~79 ppm). The two sp-hybridized carbons of the alkyne group show distinct signals in this region. | |

| IR Spectroscopy | ≡C-H stretch | ~3300 cm⁻¹ (sharp, strong). A highly characteristic peak for a terminal alkyne. |

| C≡C stretch | ~2100-2150 cm⁻¹ (weak to medium). Characteristic for a terminal alkyne C≡C bond. | |

| C-Cl stretch | ~1000-1100 cm⁻¹. Strong absorption in the fingerprint region associated with aryl-Cl bonds.[4][5] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 170. The spectrum will exhibit a characteristic isotope pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in major peaks at M, M+2, and M+4 with an approximate ratio of 9:6:1.[6][7] |

Experimental Protocols

This section details the laboratory-scale synthesis of this compound and provides generalized protocols for its subsequent use in key synthetic transformations.

The following protocol is adapted from a known synthetic procedure.[1]

-

Reaction Overview: This synthesis involves the base-mediated cleavage (retro-Favorskii type reaction) of a propargyl alcohol precursor.

-

Materials:

-

1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol

-

Sodium hydroxide (NaOH)

-

Dry toluene

-

Hexane

-

Aqueous sodium thiosulfate solution

-

-

Procedure:

-

A mixture of 7.95 g (0.0655 mole) of 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol and 30 g of sodium hydroxide in 150 ml of dry toluene is prepared in a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer.

-

The mixture is heated to reflux and stirred for 3.5 hours.

-

After the reaction is complete, the toluene is removed under reduced pressure (in vacuo) to yield a brown solid residue.

-

-

Work-up and Purification:

-

The solid residue is triturated with hexane.

-

The resulting hexane solution is collected and washed with an aqueous sodium thiosulfate solution.

-

The hexane layer is separated, and the solvent is evaporated in vacuo to yield the crude product.

-

Recrystallization of the crude material from hexane yields the pure this compound (4.15 g reported yield).[1]

-

References

- 1. interchim.fr [interchim.fr]

- 2. 1,3-Dichlorobenzene(541-73-1) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1,3-Dichlorobenzene(541-73-1) IR Spectrum [m.chemicalbook.com]

- 5. Benzene, 1,3-dichloro- [webbook.nist.gov]

- 6. 1,3-Dichlorobenzene(541-73-1) MS [m.chemicalbook.com]

- 7. Benzene, 1,3-dichloro- [webbook.nist.gov]

Spectroscopic Profile of 1,3-Dichloro-5-ethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-dichloro-5-ethynylbenzene. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from structurally analogous molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of similar compounds, providing a reliable reference for experimental validation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 - 7.6 | t | ~1.5 - 2.0 | H-4 |

| ~7.3 - 7.4 | d | ~1.5 - 2.0 | H-2, H-6 |

| ~3.1 - 3.2 | s | - | Acetylenic H |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C-1, C-3 |

| ~132 | C-5 |

| ~130 | C-4 |

| ~128 | C-2, C-6 |

| ~82 | Acetylenic C (quaternary) |

| ~80 | Acetylenic C-H |

Solvent: CDCl₃

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2100 | Medium, Sharp | -C≡C- stretch |

| ~1570, ~1450 | Medium to Strong | C=C aromatic stretch |

| ~850 | Strong | C-H out-of-plane bend |

| ~800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Proposed Fragment |

| 170/172/174 | High | [M]⁺ (Molecular ion) |

| 135/137 | Medium | [M-Cl]⁺ |

| 100 | Medium | [M-2Cl]⁺ |

| 75 | High | [C₆H₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard analytical chemistry practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance III 500 MHz instrument, equipped with a 5 mm broadband probe is recommended.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment (zg30).

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

Spectral Width : -2 to 12 ppm.

-

Data Processing : The free induction decay (FID) is Fourier transformed with an exponential window function (line broadening of 0.3 Hz). The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse program (zgpg30).

-

Number of Scans : 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

-

Spectral Width : 0 to 200 ppm.

-

Data Processing : The FID is Fourier transformed with an exponential window function (line broadening of 1-2 Hz). The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition :

-

Spectral Range : 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background : A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer capable of electron ionization (EI), such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

-

Sample Introduction : The sample, dissolved in a volatile organic solvent like dichloromethane, is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization :

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.

-

-

Mass Analysis :

-

Analyzer Type : Quadrupole.

-

Mass Range : m/z 40-500.

-

-

Data Acquisition : The instrument is operated in full scan mode to obtain the mass spectrum of the eluting compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Commercial Availability and Synthetic Utility of 1,3-Dichloro-5-ethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the chemical intermediate, 1,3-dichloro-5-ethynylbenzene (CAS No. 99254-90-7). This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and materials science candidates.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 99254-90-7 | --INVALID-LINK-- |

| Molecular Formula | C₈H₄Cl₂ | --INVALID-LINK-- |

| Molecular Weight | 171.03 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | 80-81.5 °C | --INVALID-LINK-- |

| Storage Temperature | 4°C, stored under nitrogen | --INVALID-LINK-- |

| InChI Key | QVJKOUQZOSCKNE-UHFFFAOYSA-N | --INVALID-LINK-- |

Commercial Availability

This compound is commercially available from several chemical suppliers in research and bulk quantities. The purity and pricing vary among suppliers, and it is advisable to request a certificate of analysis for specific lot information.

| Supplier | Product Number/Link | Purity | Available Quantities |

| American Elements | --INVALID-LINK-- | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). | Research and bulk quantities. |

| Aladdin | --INVALID-LINK-- | Not specified | 250mg, 1g, 5g. |

| Sigma-Aldrich (ChemScene) | --INVALID-LINK-- | 96% | Not available for direct purchase, contact for details.[1][2] |

| BLD Pharm | --INVALID-LINK-- | Not specified | Inquire for details. |

| Angene International Limited | --INVALID-LINK-- | Not specified | Inquire for details. |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the base-mediated elimination of acetone from a suitable precursor.[3]

Experimental Protocol

Reaction: A mixture of 7.95 g (0.0655 mole) of 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol and 30 g of sodium hydroxide in 150 ml of dry toluene is heated to reflux with stirring for 3.5 hours.[3]

Work-up: The toluene is removed in vacuo to yield a brown solid residue. This residue is triturated with hexane, and the resulting hexane solution is washed with an aqueous sodium thiosulfate solution. The hexane layer is then separated and evaporated in vacuo to yield the crude product.[3]

Purification: Recrystallization of the crude product from hexane yields 4.15 g of pure this compound as a solid with a melting point of 80-81.5 °C.[3]

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized for its terminal alkyne functionality. This group readily participates in various coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions.

A significant application of this compound is in the synthesis of 1,2,3-triazole derivatives. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an organic azide and a terminal alkyne, such as this compound, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. These triazole-containing molecules are of great interest in drug discovery due to their diverse biological activities.

The dichlorinated benzene ring of this compound also offers sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the creation of a diverse library of complex molecules for screening in drug discovery programs.

References

An In-depth Technical Guide to 1,3-Dichloro-5-ethynylbenzene: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dichloro-5-ethynylbenzene, a halogenated aromatic alkyne with significant potential as a building block in medicinal chemistry and materials science. This document details its synthesis, safety and handling protocols, physicochemical properties, and known reactivity, with a focus on its applications for professionals in drug development.

Chemical Identity and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,3-Dichlorobenzene (for comparison) | Phenylacetylene (for comparison) |

| Molecular Formula | C₈H₄Cl₂ | C₆H₄Cl₂ | C₈H₆ |

| Molecular Weight | 171.03 g/mol [1] | 147.00 g/mol | 102.13 g/mol |

| CAS Number | 99254-90-7[1] | 541-73-1 | 536-74-3 |

| Appearance | Solid[1] | Colorless liquid | Colorless, viscous liquid |

| Melting Point | 80-81.5 °C[2] | -24 °C | -44.8 °C |

| Boiling Point | Not available | 172-173 °C | 143 °C |

| Solubility | Good solubility in common organic solvents like toluene and THF.[3] Insoluble in water. | Soluble in alcohol and ether; slightly soluble in water (123 mg/L). | Soluble in acetone, ethanol, and ether; insoluble in water. |

| Vapor Pressure | Not available | 5 mmHg at 38.8 °C | 17.6 mmHg at 37.7 °C |

| pKa (of terminal alkyne) | Estimated to be around 23-29 (in DMSO), similar to phenylacetylene.[4] | Not applicable | ~28.7 (in DMSO)[4] |

Safety and Handling

This compound is classified as harmful and an irritant. Proper safety precautions must be observed during its handling and storage.

Table 2: Hazard Information for this compound [5]

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

2.1. Precautionary Measures [5]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

2.2. Storage [1]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is 4°C, under a nitrogen atmosphere to prevent degradation.[1]

2.3. First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

2.4. Fire and Explosion Hazard

-

The compound is not considered a significant fire risk; however, containers may burn.[6]

-

Combustion may produce toxic and corrosive fumes, including hydrogen chloride and carbon oxides.

-

Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.

2.5. Spillage and Disposal

-

In case of a spill, wear appropriate PPE and avoid generating dust.

-

Sweep up the solid material and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the reaction of a dichlorinated phenyl precursor with a protected acetylene, followed by deprotection.

3.1. Synthesis from 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol [2]

This protocol describes the cleavage of a tertiary alcohol to yield the terminal alkyne.

-

Materials:

-

1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol

-

Sodium hydroxide (NaOH)

-

Dry toluene

-

Hexane

-

Aqueous sodium thiosulfate solution

-

-

Procedure:

-

A mixture of 7.95 g (0.0655 mole) of 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol and 30 g of sodium hydroxide in 150 ml of dry toluene is heated to reflux with stirring for 3.5 hours.[2]

-

The toluene is removed under reduced pressure (in vacuo) to yield a brown solid residue.[2]

-

The residue is triturated with hexane.[2]

-

The resulting hexane solution is washed with an aqueous sodium thiosulfate solution.[2]

-

The hexane layer is separated and the solvent is evaporated in vacuo to yield the crude product.[2]

-

The crude product is recrystallized from hexane to yield 4.15 g of pure this compound.[2]

-

Synthesis workflow for this compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dominated by its terminal alkyne group and the dichlorinated phenyl ring. These features make it a valuable synthon in organic synthesis, particularly for the construction of complex molecules in drug discovery.

4.1. Sonogashira Coupling

The terminal alkyne is a versatile handle for carbon-carbon bond formation, most notably through the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling with aryl or vinyl halides is a powerful tool for constructing substituted alkynes. The presence of the dichloro-substituents on the phenyl ring can modulate the electronic properties of the molecule and influence reaction outcomes.

Sonogashira coupling of this compound.

4.2. Click Chemistry

The terminal alkyne functionality makes this compound a suitable partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole ring, which is a common and important scaffold in medicinal chemistry, often used as a bioisostere for amide bonds. This allows for the efficient linking of the dichlorophenyl moiety to other molecular fragments.

Click chemistry with this compound.

4.3. Relevance in Drug Discovery

While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are highly relevant in medicinal chemistry.

-

Kinase Inhibitors: The 3,5-dichlorophenyl group is a common feature in a variety of kinase inhibitors. The chlorine atoms can form important halogen bonds with the protein backbone in the ATP binding site, enhancing binding affinity and selectivity. The ethynyl group serves as a versatile anchor point for attaching other pharmacophoric elements to target different regions of the kinase.

-

Anticancer Agents: Dichlorinated aromatic compounds have been investigated for their cytotoxic effects against various cancer cell lines. The incorporation of the 1,3-dichloro-5-ethynylphenyl moiety into larger molecules could lead to the development of novel anticancer agents.[7]

-

Building Block for Complex Molecules: As a bifunctional molecule, this compound can be used to construct complex molecular architectures. The alkyne can be further functionalized, and the chloro-substituents can be displaced or used to direct further reactions, providing access to a diverse range of chemical structures for screening and lead optimization.

Spectroscopic Data (Reference Data)

No specific, publicly available spectra for this compound have been identified. However, the expected spectroscopic features can be inferred from the data of its constituent parts: 1,3-dichlorobenzene and a terminal alkyne.

Table 3: Predicted and Reference Spectroscopic Data

| Technique | Predicted/Reference Data for this compound |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-7.5 ppm. The acetylenic proton would be a singlet around δ 3.0-3.5 ppm. For comparison, the aromatic protons of 1,3-dichlorobenzene appear at δ 7.20-7.33 ppm.[8] |

| ¹³C NMR | Aromatic carbons would appear in the range of δ 120-140 ppm, with the carbons attached to chlorine showing distinct shifts. The acetylenic carbons would appear around δ 80-90 ppm. For 1,3-dichlorobenzene, aromatic carbon signals are observed at δ 126.6, 128.6, 130.3, and 135.0 ppm. |

| IR Spectroscopy | Characteristic peaks would include: C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100-2260 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C=C aromatic stretch (~1400-1600 cm⁻¹), and C-Cl stretch (~600-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 170, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% of M⁺, and M+4 peak at ~10% of M⁺). Fragmentation would likely involve the loss of the acetylenic proton, chlorine atoms, and cleavage of the alkyne. |

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the field of drug discovery. Its terminal alkyne and dichlorinated aromatic ring provide multiple avenues for functionalization, enabling the construction of complex and potentially bioactive molecules. While a comprehensive toxicological profile is not yet established, adherence to standard laboratory safety protocols for handling irritant and harmful chemicals is essential. The synthetic accessibility and reactivity of this compound make it a promising starting material for the development of novel therapeutics, especially in the area of kinase inhibitors and other targeted therapies. Further research into its biological applications is warranted to fully explore its potential in medicinal chemistry.

References

- 1. 1,3-Dichloro-5-ethylbenzene | C8H8Cl2 | CID 19739808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloro-5-[2-(2-methoxyphenyl)ethynyl]benzene CAS#: 2575107-05-8 [m.chemicalbook.com]

- 3. osti.gov [osti.gov]

- 4. Phenylacetylene - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | 99254-90-7 [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 1,3-Dichloro-5-(trichloromethyl)benzene | 86241-47-6 | Benchchem [benchchem.com]

- 8. phenylacetylene [chemister.ru]

The Reactivity of the Ethynyl Group in 1,3-Dichloro-5-ethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the ethynyl group in 1,3-dichloro-5-ethynylbenzene, a versatile building block in organic synthesis. The presence of the terminal alkyne function, activated by the electron-withdrawing nature of the dichlorinated phenyl ring, allows for a range of chemical transformations, making it a valuable intermediate in the development of pharmaceuticals and functional materials. This document provides a detailed overview of its key reactions, supported by experimental data and protocols.

Core Reactivity of the Ethynyl Group

The ethynyl group (–C≡CH) is a highly versatile functional group characterized by its sp-hybridized carbon atoms and the presence of two π-bonds. Its reactivity is primarily governed by the acidity of the terminal proton and the ability of the triple bond to undergo addition reactions. In this compound, the strongly electron-withdrawing chlorine atoms significantly influence the electronic properties of the ethynyl group, enhancing the acidity of the terminal proton and making the alkyne susceptible to a variety of transformations.

The principal reactions involving the ethynyl group of this compound include:

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, forming a new carbon-carbon bond.

-

1,3-Dipolar Cycloaddition: Reaction with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings.

-

Nucleophilic Addition: Addition of nucleophiles across the carbon-carbon triple bond.

Sonogashira Coupling

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules.[1]

A notable application of this compound in Sonogashira coupling is in the synthesis of oxazolidinone derivatives, which are being investigated as broad-spectrum antibiotics.[1]

Quantitative Data for Sonogashira Coupling

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| This compound | (S)-N-((3-(3-fluoro-4-iodophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | (S)-N-((3-(4-((3,5-dichlorophenyl)ethynyl)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | 89 | [1] |

Experimental Protocol: Sonogashira Coupling

Synthesis of (S)-N-((3-(4-((3,5-dichlorophenyl)ethynyl)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide [1]

A mixture of (S)-N-((3-(3-fluoro-4-iodophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (1 equivalent), this compound (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), and copper(I) iodide (0.2 equivalents) is taken in a flask. Anhydrous N,N-dimethylformamide (DMF) is added, followed by the addition of triethylamine (3 equivalents). The reaction mixture is stirred at room temperature under an inert atmosphere for 16-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

1,3-Dipolar Cycloaddition

The ethynyl group of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles.[2] A prominent example is the Huisgen cycloaddition, which involves the reaction of an alkyne with an azide to yield a 1,2,3-triazole. This reaction is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity (often favoring the 1,4-isomer in the copper-catalyzed version), and mild reaction conditions.

This reactivity has been utilized in the synthesis of potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.[2]

Quantitative Data for 1,3-Dipolar Cycloaddition

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| This compound | Trimethylsilyl azide (TMSN₃) | 4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole | 82 | [2] |

Experimental Protocol: 1,3-Dipolar Cycloaddition

Synthesis of 4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole [2]

To a solution of this compound (1 equivalent) in a suitable solvent such as a mixture of tert-butanol and water, sodium azide (1.5 equivalents) and a copper(I) catalyst, such as copper(II) sulfate pentahydrate and sodium ascorbate, are added. The reaction mixture is stirred at room temperature for 24-48 hours. After completion of the reaction, the mixture is diluted with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Nucleophilic Addition

The electron-deficient nature of the alkyne in this compound, enhanced by the inductive effect of the chlorine atoms, makes it susceptible to nucleophilic attack. A variety of nucleophiles, including amines, thiols, and alcohols, can add across the triple bond. These reactions can be catalyzed by either acid or base and often follow Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions and the nature of the nucleophile.

General Experimental Considerations for Nucleophilic Addition

A typical procedure would involve dissolving this compound in a suitable solvent and adding the nucleophile, often in the presence of a catalyst (e.g., a strong base like sodium hydride for deprotonation of the nucleophile, or a Lewis acid to activate the alkyne). The reaction temperature and time would be optimized based on the reactivity of the nucleophile. Workup would typically involve quenching the reaction, extraction, and purification by chromatography.

Synthesis of this compound

The starting material, this compound, can be synthesized from 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol.[3]

Experimental Protocol: Synthesis of this compound

A mixture of 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol (0.0655 mole) and sodium hydroxide (30 g) in dry toluene (150 ml) is heated to reflux with stirring for 3.5 hours.[3] The toluene is then removed in vacuo to yield a brown solid residue. This residue is triturated with hexane, and the resulting hexane solution is washed with an aqueous sodium thiosulfate solution. The hexane layer is separated and evaporated in vacuo to yield the crude product. Recrystallization from hexane affords the pure this compound.[3]

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its ethynyl group. The electron-withdrawing nature of the dichlorinated aromatic ring facilitates key transformations such as Sonogashira couplings and 1,3-dipolar cycloadditions, providing efficient routes to complex molecules with applications in medicinal chemistry and materials science. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to utilize this compound in their synthetic endeavors. Further exploration of its reactivity, particularly in nucleophilic addition reactions, is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1,3-Dichloro-5-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-5-ethynylbenzene is a halogenated aromatic alkyne with significant potential in organic synthesis, materials science, and pharmaceutical development. Its distinct electronic properties, arising from the interplay of the electron-withdrawing chloro substituents and the π-rich ethynyl group, define its reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles and experimental evidence. Detailed experimental protocols for its synthesis and representative reactions are also presented, alongside quantitative data and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

The reactivity of an organic molecule is fundamentally governed by the distribution of its electron density, which dictates the location of its electrophilic (electron-poor) and nucleophilic (electron-rich) centers. In this compound, the benzene ring is substituted with two chlorine atoms and an ethynyl group. The chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Conversely, the ethynyl group is a π-system that can act as a nucleophile and its terminal hydrogen is weakly acidic. The interplay of these electronic effects creates a molecule with distinct regions of electrophilicity and nucleophilicity, making it a versatile building block in chemical synthesis.

Theoretical Analysis of Electrophilic and Nucleophilic Sites

The Benzene Ring: An Electrophilic Core

The two chlorine atoms at the meta positions to each other and to the ethynyl group strongly deactivate the benzene ring towards electrophilic aromatic substitution. The inductive electron withdrawal by the chlorine atoms significantly reduces the electron density of the aromatic π-system, making the ring itself an electrophilic entity. Any potential electrophilic attack on the ring would be directed to the positions ortho and para to the chlorine atoms, and meta to the ethynyl group (C2, C4, C6), although such reactions are generally disfavored due to the deactivation.

The Ethynyl Group: A Dual-Natured Functional Center

The ethynyl group presents two primary sites of reactivity: the π-system of the carbon-carbon triple bond and the terminal acetylenic hydrogen.

-

Nucleophilic Character of the Triple Bond: The π-bonds of the alkyne are electron-rich and thus constitute a nucleophilic site . This region can react with various electrophiles.

-

Electrophilic Character of the Acetylenic Carbon: While the overall π-system is nucleophilic, the individual sp-hybridized carbons of the alkyne can exhibit some electrophilic character, particularly the carbon atom attached to the benzene ring. This is due to the electron-withdrawing nature of the dichlorophenyl group.

-

Acidity of the Acetylenic Proton: The terminal hydrogen of the ethynyl group is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a highly nucleophilic acetylide anion.

Quantitative Data and Molecular Properties (Predicted)

The following table summarizes the predicted electronic properties and reactivity indicators for this compound. These values are estimations based on the known electronic effects of the substituents and data from similar compounds.

| Property | Predicted Value/Description | Implication for Reactivity |

| Molecular Formula | C₈H₄Cl₂ | - |

| Molecular Weight | 171.03 g/mol | - |

| Dipole Moment | Non-zero, directed towards the chlorine atoms | Indicates an uneven distribution of electron density. |

| HOMO Energy | Relatively low | Suggests moderate nucleophilicity of the π-system. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack, particularly after deprotonation. |

| Electrostatic Potential | Negative potential (red) around the C≡C bond; Positive potential (blue) on the acetylenic hydrogen and the aromatic ring. | Highlights the nucleophilic π-system and electrophilic regions. |

| Mulliken Charges | Negative charges on the chlorine atoms and the terminal alkyne carbon; Positive charges on the aromatic carbons and the acetylenic hydrogen. | Quantifies the electron distribution and identifies potential reaction sites. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the deprotection of a protected alkyne precursor.

Reaction: Elimination from 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol.[1]

Procedure: [1]

-

A mixture of 7.95 g (0.0655 mole) of 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol and 30 g of sodium hydroxide in 150 ml of dry toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to reflux with stirring for 3.5 hours.

-

After cooling, the toluene is removed under reduced pressure (in vacuo) to yield a brown solid residue.

-

The residue is triturated with hexane.

-

The resulting hexane solution is washed with an aqueous sodium thiosulfate solution.

-

The hexane layer is separated and the solvent is evaporated in vacuo to yield the crude product.

-

Recrystallization from hexane yields the pure this compound.

Sonogashira Coupling: this compound as a Nucleophile Precursor

The terminal alkyne can be deprotonated to form a potent nucleophile, which can then participate in carbon-carbon bond-forming reactions such as the Sonogashira coupling.

Reaction: Coupling of an aryl halide with the acetylide of this compound.

General Procedure (adapted from related Sonogashira couplings):

-

To a solution of this compound (1 equivalent) and an aryl iodide or bromide (1.1 equivalents) in a suitable solvent (e.g., triethylamine or a mixture of THF and an amine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

The reaction is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Visualizing Reactivity and Workflows

Predicted Reactivity Map

The following diagram illustrates the primary electrophilic and nucleophilic sites of this compound.

Caption: Predicted electrophilic and nucleophilic sites of this compound.

Experimental Workflow: Sonogashira Coupling

The logical flow for a typical Sonogashira coupling reaction involving this compound is depicted below.

Caption: A generalized workflow for the Sonogashira cross-coupling reaction.

Conclusion

This compound is a molecule with well-defined, yet electronically nuanced, reactive sites. The benzene ring is rendered electrophilic by the presence of two deactivating chlorine substituents. In contrast, the ethynyl group serves as a versatile functional handle, exhibiting nucleophilicity at its π-system and offering a site for deprotonation to generate a potent carbon nucleophile. This dual reactivity makes it a valuable synthon for the construction of complex organic molecules. The provided experimental protocols offer practical guidance for the synthesis and further functionalization of this compound, highlighting its utility in modern organic chemistry. Further computational studies are warranted to provide a more precise quantitative picture of its electronic landscape and to further guide its application in the development of novel materials and pharmaceuticals.

References

Unlocking the Potential of 1,3-Dichloro-5-ethynylbenzene: A Technical Guide for Researchers

A versatile building block for advanced materials and novel therapeutics, 1,3-dichloro-5-ethynylbenzene is a key intermediate poised to drive innovation across multiple scientific disciplines. This technical guide provides an in-depth overview of its synthesis, potential research applications, and detailed experimental protocols, offering a valuable resource for researchers, scientists, and professionals in drug development.

This document explores the core applications of this compound, focusing on its utility in polymer chemistry for the creation of high-performance materials and in medicinal chemistry as a scaffold for the synthesis of biologically active compounds. The presence of both chloro and ethynyl functional groups on the benzene ring provides a unique combination of reactivity, allowing for a diverse range of chemical transformations.

Core Properties and Synthesis

This compound is a solid organic compound with the chemical formula C₈H₄Cl₂ and a molecular weight of 171.03 g/mol . Its structure, featuring a disubstituted benzene ring with an acetylene group, makes it a valuable precursor for a variety of chemical reactions.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 1-(3,5-dichlorophenyl)-ethanone with a suitable reagent to introduce the ethynyl group. While various methods exist, a detailed experimental protocol is provided below.

Application in Polymer Chemistry: A Gateway to High-Performance Materials

The ethynyl group of this compound serves as a reactive site for polymerization reactions, leading to the formation of highly cross-linked and thermally stable polymers. While specific studies on the homopolymerization of this compound are not extensively documented in publicly available literature, research on analogous diethynylbenzene derivatives provides significant insights into its potential.

Transition metal catalysis, particularly with rhodium-based catalysts, has been shown to be effective in the polymerization of diethynylbenzenes. This process can lead to the formation of microporous polymer networks with high surface areas. These materials have potential applications in gas storage, separation, and catalysis. The presence of chlorine atoms in the polymer backbone derived from this compound would be expected to enhance the material's flame retardancy and modify its electronic properties.

The general properties of polymers derived from diethynylarenes suggest that poly(this compound) would exhibit high thermal stability and char yield, making it a candidate for high-temperature applications and as a precursor for carbon materials.

Potential Polymer Properties (Analogous Systems)

| Property | Anticipated Value/Characteristic |

| Thermal Stability (TGA) | High decomposition temperature, high char yield |

| Mechanical Properties | Likely rigid and brittle due to high cross-link density |

| Solubility | Generally insoluble in common organic solvents |

| Morphology | Potentially microporous, high surface area |

Application in Medicinal Chemistry: A Scaffold for Novel Therapeutics

The rigid structure and reactive handles of this compound make it an attractive starting material for the synthesis of complex organic molecules with potential biological activity. The ethynyl group is particularly amenable to powerful synthetic transformations such as Sonogashira coupling and click chemistry.

Synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

This compound has been utilized in the synthesis of potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. The following workflow illustrates its use in a click chemistry reaction to form a triazole-based inhibitor.

Synthesis of Oxazolidinone Antibacterials

This versatile building block has also been employed in the synthesis of novel oxazolidinone derivatives, a class of antibiotics. The Sonogashira coupling reaction is a key step in this synthetic route, demonstrating the utility of the ethynyl group for carbon-carbon bond formation.

Experimental Protocols

Synthesis of this compound

Materials:

-

1-(3,5-Dichlorophenyl)ethanone

-

Phosphorus pentachloride (PCl₅)

-

Sodium amide (NaNH₂) in liquid ammonia

-

Toluene

-

Hexane

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Chlorination: A mixture of 1-(3,5-dichlorophenyl)ethanone and phosphorus pentachloride in a suitable solvent (e.g., toluene) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and quenched with ice-water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude dichloro intermediate.

-

Elimination: The crude intermediate is dissolved in an appropriate solvent and added to a solution of sodium amide in liquid ammonia at low temperature (-78 °C). The reaction is stirred for a specified period.

-

Work-up: The reaction is quenched by the addition of ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., ether). The organic layer is washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

General Procedure for Azide-Alkyne Cycloaddition (Click Chemistry)

Materials:

-

This compound

-

Azide-containing compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1)

Procedure:

-

To a solution of this compound and the azide-containing compound in a 1:1 mixture of tert-butanol and water, a freshly prepared solution of sodium ascorbate is added.

-

A solution of copper(II) sulfate pentahydrate in water is then added.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

General Procedure for Sonogashira Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., iodide or bromide)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a solution of the aryl halide and this compound in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), the base, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0) are added.

-

The reaction mixture is heated to the desired temperature (typically 50-80 °C) and stirred until the starting materials are consumed (monitored by TLC or GC-MS).

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its unique combination of reactive functional groups opens up a wide array of possibilities for the synthesis of advanced materials and complex, biologically active molecules. The detailed protocols and potential applications outlined in this guide are intended to serve as a foundational resource for researchers looking to explore the full potential of this promising compound in their respective fields. Further investigation into the polymerization of this monomer and the biological evaluation of its derivatives is warranted and expected to yield exciting new discoveries.

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 1,3-Dichloro-5-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive applications in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3][4] 1,3-Dichloro-5-ethynylbenzene is a valuable building block in this context, offering a reactive alkyne functionality and two chlorine atoms that can be further functionalized, making it an attractive starting material for the synthesis of complex molecular architectures.

These application notes provide detailed protocols for the Sonogashira coupling of this compound with various aryl halides, offering a guide for catalyst selection, reaction setup, and product purification. Both traditional palladium/copper co-catalyzed and copper-free conditions are presented to accommodate a range of substrates and research needs.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

References

- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,3-dichloro-5-ethynylbenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is prized for its high yields, mild reaction conditions, and broad functional group tolerance.[1][2] 1,3-dichloro-5-ethynylbenzene is a valuable building block in this reaction, offering a handle for the introduction of a dichlorinated phenyl moiety into a wide array of molecular architectures. The resulting 1-substituted-4-(3,5-dichlorophenyl)-1H-1,2,3-triazole core is of significant interest in medicinal chemistry and materials science due to the influence of the chlorine substituents on the physicochemical properties of the final compound, such as metabolic stability and binding interactions.

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, along with representative data and visualizations to guide researchers in their synthetic endeavors.

General Reaction Scheme

The CuAAC reaction between this compound and an organic azide (e.g., benzyl azide) proceeds as follows:

References

Application Notes and Protocols for the Synthesis of Polymers from 1,3-Dichloro-5-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis of novel polymers from 1,3-dichloro-5-ethynylbenzene, outlining potential applications in drug development and biomedical research. Detailed experimental protocols for two primary synthetic routes, transition metal-catalyzed and anionic polymerization, are provided to guide researchers in the preparation and exploration of these promising materials.

Introduction

Halogenated conjugated polymers are a class of materials with unique electronic, optical, and physical properties. The incorporation of chlorine atoms into the backbone of a polyacetylene-type polymer derived from this compound is anticipated to enhance its thermal stability, solubility in organic solvents, and modify its electronic characteristics. These properties make such polymers attractive candidates for various biomedical applications, including as carriers for drug delivery, components of biosensors, and materials for tissue engineering scaffolds. The presence of reactive chlorine and ethynyl groups on the monomer unit offers potential for post-polymerization modification, allowing for the attachment of targeting ligands, drugs, or imaging agents.

Potential Applications in Drug Development